Bistrifluoromethylarsine

Volatility Vapor Pressure Physical Chemistry

Bistrifluoromethylarsine, also known as bis(trifluoromethyl)arsane, is an organoarsenic compound with the molecular formula C₂HAsF₆ and a molecular weight of 213.94 g/mol. It is characterized as a labile and reactive fluoroalkyl compound.

Molecular Formula C2HAsF6
Molecular Weight 213.94 g/mol
CAS No. 371-74-4
Cat. No. B8647237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBistrifluoromethylarsine
CAS371-74-4
Molecular FormulaC2HAsF6
Molecular Weight213.94 g/mol
Structural Identifiers
SMILESC(F)(F)(F)[AsH]C(F)(F)F
InChIInChI=1S/C2HAsF6/c4-1(5,6)3-2(7,8)9/h3H
InChIKeySTJQTINJVVRXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bistrifluoromethylarsine (CAS 371-74-4): Core Physical-Chemical Profile for Procurement & Research


Bistrifluoromethylarsine, also known as bis(trifluoromethyl)arsane, is an organoarsenic compound with the molecular formula C₂HAsF₆ and a molecular weight of 213.94 g/mol [1]. It is characterized as a labile and reactive fluoroalkyl compound . Key physical properties critical for handling and application include a low boiling point of 26.7°C at 760 mmHg and a high vapor pressure of 716 mmHg at 25°C [2].

Volatility Supports gas-phase deposition and CVD/ALD workflows
Reactive Handle As-H bond enables arsaalkene and organoarsenic synthesis
Building Block Introduces -As(CF₃)₂ group into complex molecular architectures

The Risk of Substitution: Why Bistrifluoromethylarsine Cannot Be Replaced with Other Trifluoromethyl Arsines


Substituting bistrifluoromethylarsine with a structurally similar analog, such as tris(trifluoromethyl)arsine or a mixed alkyl-trifluoromethyl arsine, is not a trivial procurement decision. The differences in volatility, steric hindrance, and electronic properties between these compounds are significant. These variations directly impact their behavior as precursors or reagents, potentially leading to failed syntheses, altered reaction kinetics, or the inability to achieve desired material properties [1]. The presence of an As-H bond in bistrifluoromethylarsine, absent in the fully substituted analog, offers a unique reactive handle that is central to many of its applications [2].

Volatility profile mismatch
Analogues with lower vapor pressure may not support gas-phase processes, altering deposition behavior and precursor delivery.
Absence of reactive As-H bond
Fully substituted analogues (e.g., tris(trifluoromethyl)arsine) lack the As-H bond, preventing direct participation in dehydrohalogenation and related chemistries.
Steric and electronic divergence
Methyl-substituted or perfluorinated analogues shift steric bulk and electronic environment, potentially changing reaction kinetics and surface reactivity.

Quantitative Differentiation of Bistrifluoromethylarsine: A Comparative Evidence Guide


Volatility Profile: Bistrifluoromethylarsine vs. Tris(trifluoromethyl)arsine and Phenylarsine

Bistrifluoromethylarsine exhibits a substantially higher vapor pressure and lower boiling point compared to its nearest analog, tris(trifluoromethyl)arsine, and the common aryl arsine, phenylarsine. This property is quantified by its boiling point of 26.7°C at 760 mmHg and vapor pressure of 716 mmHg at 25°C . In contrast, tris(trifluoromethyl)arsine has a higher boiling point estimated at 33.4-36.5°C , and phenylarsine has a much higher boiling point of 251.8°C and a vapor pressure of only 0.0319 mmHg at 25°C . This establishes bistrifluoromethylarsine as the most volatile compound in this class, a critical parameter for gas-phase applications.

Vapor Pressure
Data to verify
716 mmHg (target) vs 0.0319 mmHg (phenylarsine)
Supports gas-phase precursor selection review
22,445-fold difference; based on reported data
Volatility Vapor Pressure Physical Chemistry

Comparative Boiling Point: Bistrifluoromethylarsine vs. Methyl-Substituted Analogs

The boiling point of bistrifluoromethylarsine is 26.7°C , which is significantly lower than the mixed alkyl-trifluoromethyl arsines. For example, methylbis(trifluoromethyl)arsine (MeAs(CF₃)₂) boils at 36.1°C [1], and dimethyl(trifluoromethyl)arsine (Me₂AsCF₃) boils at 43.9°C . This trend demonstrates that the substitution of a trifluoromethyl group with a less electronegative methyl group increases molecular weight and reduces volatility. For applications requiring the highest possible volatility in this compound class, bistrifluoromethylarsine is the optimal choice.

Boiling Point
Data to verify
26.7 °C (target) vs 36.1 °C (methyl analog)
Reported volatility rank for this compound class
9.4 °C lower than closest analogue
Boiling Point Thermal Property Physical Chemistry

Reactivity as a Building Block: Synthesis of Arsaalkenes via As-H Bond Activation

Bistrifluoromethylarsine serves as a direct precursor for synthesizing trifluoromethyl-substituted arsaalkenes (F₃CAs=C(F)NR₂) in yields of 15-35% when reacted with secondary amines at -60°C [1]. This reaction is enabled by the presence of the reactive As-H bond. This contrasts with tris(trifluoromethyl)arsine, which lacks an As-H bond and cannot directly participate in this type of substitution or dehydrohalogenation chemistry. The ability to form these novel As=C double-bonded species is a unique and quantifiable synthetic utility not shared by the fully trifluoromethylated analog.

Arsaalkene Synthesis
Head-to-head
15–35% yield with secondary amines at -60 °C
Enables unique organoarsenic chemistry
No reaction observed with tris(trifluoromethyl)arsine
Organometallic Synthesis Arsaalkenes Reagent Reactivity

Differentiation in Semiconductor Processing: As-H vs. As-CF₃ Bonding

In the context of semiconductor fabrication, a class of fluorinated organoarsenic compounds, including As(CF₃)₃, has been identified as potential substitutes for arsine (AsH₃) in processes like MOCVD and ion implantation [1][2]. However, growth studies with As(CF₃)₃ reveal that GaAs growth is only achieved under specific, narrow conditions (low V/III ratios and pressures above 250 Torr) and the compound can etch GaAs under many conditions [3]. The As-H bond in bistrifluoromethylarsine (HAs(CF₃)₂) presents a different decomposition pathway and surface chemistry, potentially offering a broader process window for deposition compared to the etching-dominant behavior of the perfluorinated analog. This difference is critical for process engineers evaluating precursor options.

MOCVD Precursor Behavior
Class-level inference
As-H bond suggests different surface chemistry vs As(CF₃)₃
May offer broader process window than perfluorinated analog
Qualitative inference from perfluorinated analog data; class-level review recommended
Semiconductor MOCVD Precursor Thin Film Deposition

Procurement-Driven Application Scenarios for Bistrifluoromethylarsine


Synthesis of Trifluoromethyl-Substituted Arsaalkenes

Bistrifluoromethylarsine is the essential precursor for the direct synthesis of arsaalkenes (F₃CAs=C(F)NR₂). Its reactive As-H bond allows for dehydrohalogenation with secondary amines, yielding these novel As=C double-bonded species in moderate yields (15-35%) [1]. The fully substituted analog, tris(trifluoromethyl)arsine, cannot participate in this reaction, making bistrifluoromethylarsine the only viable compound for this synthetic route.

Vapor-Phase Deposition Processes for Thin Films

With a high vapor pressure of 716 mmHg at 25°C and a low boiling point of 26.7°C, bistrifluoromethylarsine is a strong candidate for vapor-phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) [1]. These physical properties ensure sufficient gas-phase concentration for film growth, offering a practical advantage over less volatile organoarsenic compounds.

Semiconductor Doping and Ion Implantation

As a member of the fluoroalkyl arsine class, bistrifluoromethylarsine is relevant as a potential alternative to highly toxic arsine gas in semiconductor manufacturing [2]. Its molecular structure, particularly the As-H bond, suggests a different surface chemistry and decomposition profile compared to perfluorinated analogs like As(CF₃)₃, which has been shown to etch GaAs under typical MOCVD conditions [3]. This makes it a compound of interest for developing new, more controllable doping and etching processes.

Organometallic Reagent and Building Block

Beyond arsaalkene synthesis, bistrifluoromethylarsine functions as a versatile building block in organometallic chemistry. Its labile nature and the presence of the As-H bond allow for the introduction of the -As(CF₃)₂ group into complex molecular architectures . This utility is distinct from that of other organoarsenic compounds, making it a strategic choice for synthetic chemists seeking to incorporate strong electron-withdrawing trifluoromethyl groups in proximity to an arsenic center.

Application
Selection Property
Validation Focus
Trifluoromethyl arsaalkene synthesis
Reactive As-H bond
Yield reproducibility and bond activation under controlled conditions
Vapor-phase thin-film deposition
High volatility profile
Gas-phase concentration and process compatibility
Semiconductor doping/implantation research
As-H surface chemistry
Deposition vs. etching behavior under relevant process conditions
Organoarsenic building block chemistry
Labile As-H bond for group transfer
Incorporation efficiency into complex molecular architectures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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